molecular formula C20H17NO7 B3745323 METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B3745323
M. Wt: 383.4 g/mol
InChI Key: QVHSHWFFASTYDI-UHFFFAOYSA-N
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Description

METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a nitrophenyl group and a methyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often requiring a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage in microbial cells, leading to their death. Additionally, the chromen-2-one core can interact with enzymes and receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its combination of a chromen-2-one core with a nitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[4-methyl-7-[(4-nitrophenyl)methoxy]-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-12-16-8-7-15(27-11-13-3-5-14(6-4-13)21(24)25)9-18(16)28-20(23)17(12)10-19(22)26-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHSHWFFASTYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
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METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

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